molecular formula C11H10O3 B1301124 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one CAS No. 88281-13-4

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one

Cat. No. B1301124
CAS RN: 88281-13-4
M. Wt: 190.19 g/mol
InChI Key: NCQXGIIVNMTXHS-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one, also known as HIF-1 inhibitor, is a chemical compound that has been studied for its potential applications in scientific research. The compound has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

Electrochemical Synthesis and Analysis

An electrochemical study highlighted the conversion of 3,4-dihydroxybenzoic acid to a benzofuran derivative, showcasing the potential for electrochemical synthesis of related benzofuran compounds (Moghaddam et al., 2006). This approach could be relevant for synthesizing derivatives of 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one.

Marine Endophytic Fungi Research

A study on compounds isolated from the marine endophytic fungus Nigrospora sp. identified derivatives of benzofuran, exhibiting moderate antitumor and antimicrobial activity (Xia et al., 2011). This research implies the potential biomedical applications of benzofuran derivatives.

Total Synthesis of Benzofuran Derivatives

The total synthesis of specific 2-isopropyliden-2H-benzofuran-3-one derivatives has been achieved, indicating a methodology that could be adapted for synthesizing related compounds like 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one (Pergomet et al., 2017).

Catalytic Applications

Research into the Barton-McCombie deoxygenation of alcohols, particularly focusing on derivatives similar to 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one, has been documented (Tormo & Fu, 2003). Such research can be pivotal in understanding the reactivity and applications of benzofuran derivatives in catalysis.

New Syntheses Approaches

Novel synthesis methods for benzofuran derivatives have been explored, indicating the versatility and potential for innovation in creating compounds like 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one (Miyake et al., 2007).

properties

IUPAC Name

6-hydroxy-2-propan-2-ylidene-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6(2)11-10(13)8-4-3-7(12)5-9(8)14-11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQXGIIVNMTXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365145
Record name 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one

CAS RN

88281-13-4
Record name 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Reactant of Route 2
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Reactant of Route 3
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Reactant of Route 4
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Reactant of Route 5
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one
Reactant of Route 6
6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one

Citations

For This Compound
1
Citations
GP Mrug, NV Myshko, SP Bondarenko… - The Journal of …, 2019 - ACS Publications
A reliable method for the synthesis of B-ring hydroxylated homoisoflavonoids and 3-hetarylmethyl chromones has been developed. The method involves an initial oxa-Diels–Alder …
Number of citations: 18 pubs.acs.org

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